

Structural Elucidation of 1,3-Benzodioxol-5-ylacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **1,3-Benzodioxol-5-ylacetaldehyde**, also known as homopiperonal. The document details the key spectroscopic and analytical techniques employed to confirm the molecule's structure, presents relevant quantitative data in a structured format, and outlines detailed experimental protocols. This guide is intended to serve as a valuable resource for professionals in research and drug development who work with or encounter this compound.

Chemical Structure and Properties

1,3-Benzodioxol-5-ylacetaldehyde is an aromatic aldehyde featuring a benzodioxole ring system. This functional group is a common motif in natural products and synthetic compounds with diverse biological activities. The structural integrity of this molecule is paramount for its chemical reactivity and biological function.

Table 1: Physical and Chemical Properties of **1,3-Benzodioxol-5-ylacetaldehyde**

Property	Value	Reference
CAS Number	6543-34-6	[1]
Molecular Formula	C ₉ H ₈ O ₃	[1]
Molecular Weight	164.16 g/mol	[1]
Appearance	Colorless to pale yellow liquid	Predicted
Boiling Point	280 °C at 760 mmHg	[1]
Density	1.255 g/cm ³	[1]
Flash Point	113.9 °C	[1]
LogP	1.15670	[1]

Spectroscopic Analysis

The structural confirmation of **1,3-Benzodioxol-5-ylacetaldehyde** relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in the public domain, a detailed prediction of the expected spectral data can be made based on the analysis of closely related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **1,3-Benzodioxol-5-ylacetaldehyde** is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, the methylene protons adjacent to the carbonyl group, and the aldehydic proton.

Table 2: Predicted ¹H NMR Spectral Data for **1,3-Benzodioxol-5-ylacetaldehyde** (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.75	t	1H	-CHO
~6.76	d	1H	Ar-H
~6.70	dd	1H	Ar-H
~6.65	s	1H	Ar-H
~5.95	s	2H	-O-CH ₂ -O-
~3.60	d	2H	-CH ₂ -CHO

Predicted data based on spectral information for 1,3-benzodioxole and related aldehydes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for **1,3-Benzodioxol-5-ylacetaldehyde** (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~200.0	-CHO
~148.0	Ar-C-O
~146.5	Ar-C-O
~128.0	Ar-C
~122.0	Ar-CH
~109.0	Ar-CH
~108.5	Ar-CH
~101.0	-O-CH ₂ -O-
~50.0	-CH ₂ -CHO

Predicted data based on spectral information for 1,3-benzodioxole and related compounds.[5]
[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,3-Benzodioxol-5-ylacetaldehyde** is expected to show characteristic absorption bands for the aldehyde and the benzodioxole moiety.

Table 4: Predicted IR Absorption Bands for **1,3-Benzodioxol-5-ylacetaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Medium	Aromatic C-H stretch
~2720, ~2820	Medium	Aldehydic C-H stretch (Fermi doublet)
~1725	Strong	C=O stretch (aldehyde)
~1600, ~1490	Medium-Strong	Aromatic C=C stretch
~1250, ~1040	Strong	C-O stretch (dioxole)

Predicted data based on general IR correlation tables and spectra of related aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **1,3-Benzodioxol-5-ylacetaldehyde**, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 5: Predicted Mass Spectrometry Data for **1,3-Benzodioxol-5-ylacetaldehyde**

m/z	Relative Intensity	Assignment
164.0470	High	[M] ⁺ (Molecular Ion)
135.0446	High	[M - CHO] ⁺
105.0334	Medium	[M - CHO - CH ₂ O] ⁺
77.0391	Medium	[C ₆ H ₅] ⁺

Predicted fragmentation pattern based on typical fragmentation of aromatic aldehydes and ethers.

Experimental Protocols

The following sections outline the proposed experimental protocols for the synthesis and characterization of **1,3-Benzodioxol-5-ylacetaldehyde**.

Synthesis of 1,3-Benzodioxol-5-ylacetaldehyde

A plausible synthetic route to **1,3-Benzodioxol-5-ylacetaldehyde** is the oxidation of the corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol.

Protocol: Oxidation of 2-(1,3-benzodioxol-5-yl)ethanol

- Dissolve 2-(1,3-benzodioxol-5-yl)ethanol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions at room temperature.
- Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.

- Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **1,3-Benzodioxol-5-ylacetaldehyde**.

NMR Spectroscopy

Protocol: ^1H and ^{13}C NMR Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz NMR spectrometer.
- Acquire the ^{13}C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared Spectroscopy

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Acquire the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

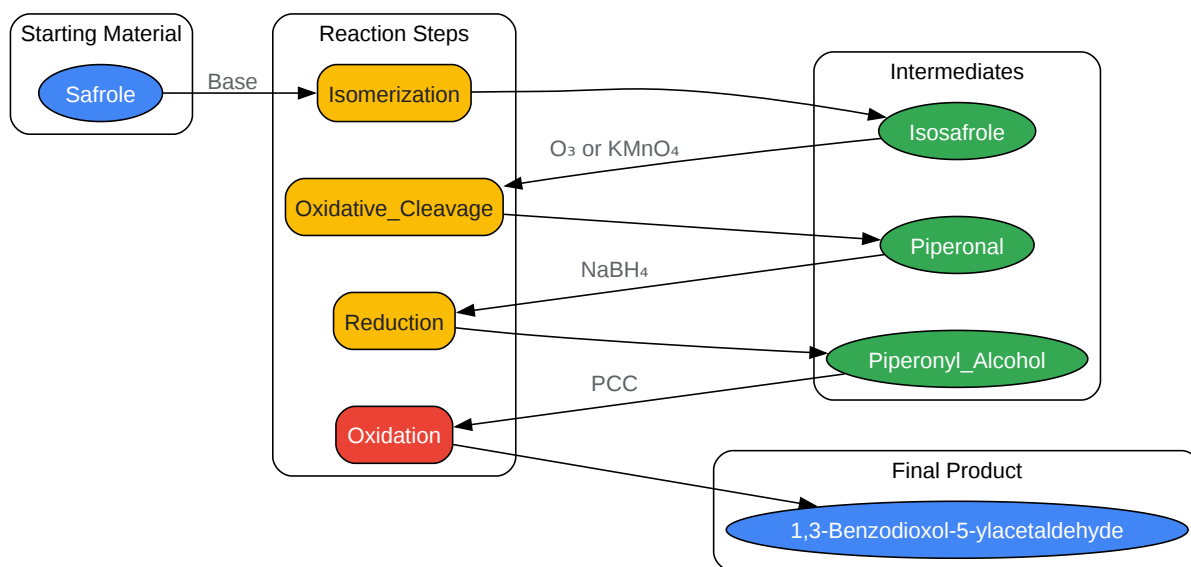
High-Resolution Mass Spectrometry (HRMS)

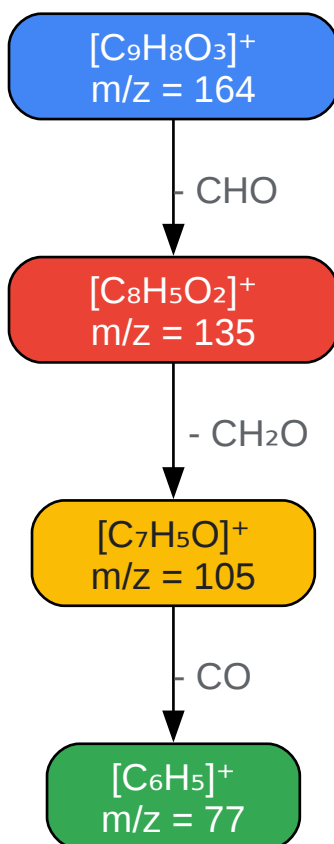
Protocol: HRMS using Electrospray Ionization (ESI)

- Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
- Acquire the mass spectrum in positive ion mode.
- Determine the exact mass of the molecular ion peak ($[M+H]^+$ or $[M]^+$) and compare it with the calculated theoretical mass for $C_9H_8O_3$.^[8]

Visualizations

Proposed Synthetic Pathway





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